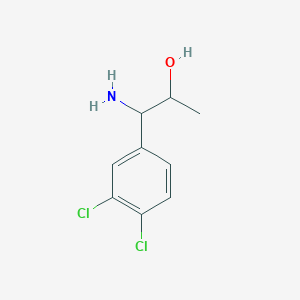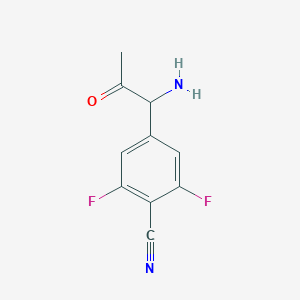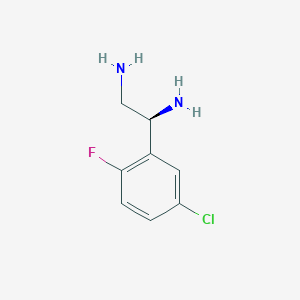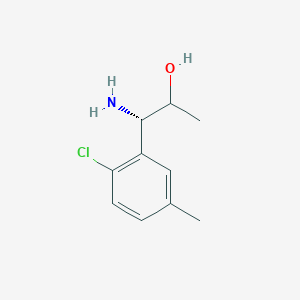
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate is an organic compound with the empirical formula C15H20O2N4 and a molecular weight of 288.34 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a pyrazole ring, and an amino group, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
The synthesis of tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)boronic acid under specific conditions . The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the desired product.
Analyse Chemischer Reaktionen
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate: This compound has a similar structure but includes a pyrazolo[3,4-d]pyrimidin ring instead of a pyrazole ring.
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: This compound features a pyrazole ring with a tert-butyl group and an amino group, similar to the target compound.
Eigenschaften
Molekularformel |
C15H20N4O2 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(4-aminopyrazol-1-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13-6-4-5-11(7-13)9-19-10-12(16)8-17-19/h4-8,10H,9,16H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
WQPLNNCJDJSXPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)


![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)

![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)




